Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
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Overview
Description
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridinyl group, which imparts unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
It is known that amides, a class of compounds to which this molecule belongs, can undergo various reactions such as hydrolysis under both acidic and alkaline conditions . This could potentially influence its interaction with its targets.
Pharmacokinetics
The impact of these properties on the bioavailability of this compound would need to be determined through further pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride typically involves the reaction of 5-chloropyridin-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-chloropyridin-2-yl)carbamoyl)formate hydrochloride
- Ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate
Uniqueness
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride is unique due to its specific chloropyridinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWJPQKNPCTYCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243308-37-3 |
Source
|
Record name | Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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